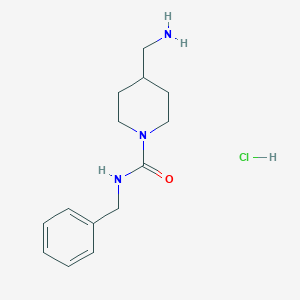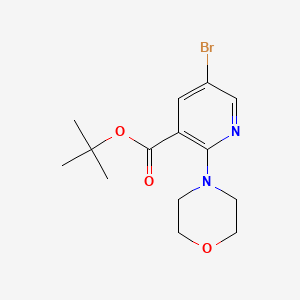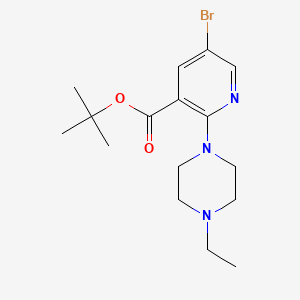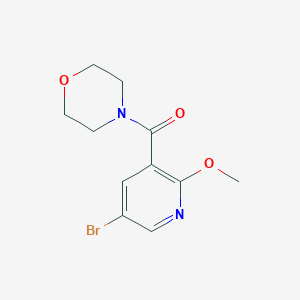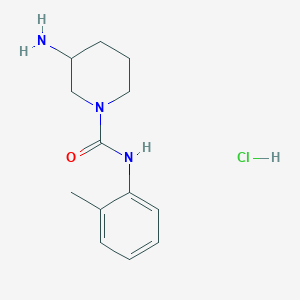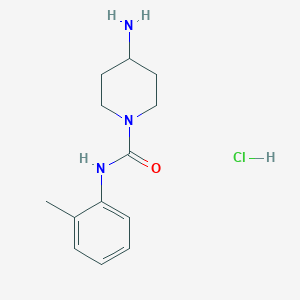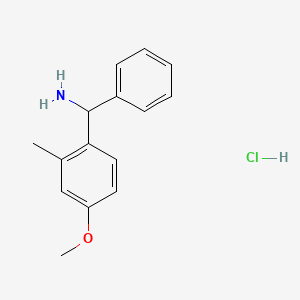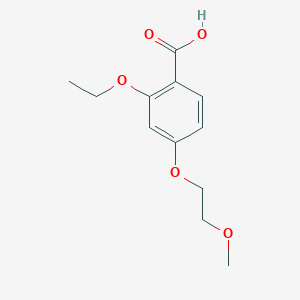
N-(2-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamid
Übersicht
Beschreibung
“N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide” is an organic intermediate with borate and sulfonamide groups . It is one of the many types of organoboron compounds, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . For instance, a compound was dissolved in xylene under stirring at room temperature. The mixture was then added with bis(pinacolato)diboron, potassium acetate .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be further clarified by studying the molecular electrostatic potential and frontier molecular orbitals of the compound using DFT .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Die betreffende Verbindung wird wahrscheinlich als Reagenz in der organischen Synthese verwendet, insbesondere bei Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Art von Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die Herstellung komplexer organischer Moleküle für Pharmazeutika, Agrochemikalien und organische Materialien unerlässlich sind .
Medizinische Chemie
In der medizinischen Chemie werden solche Verbindungen häufig bei der Synthese potenzieller Medikamentenkandidaten eingesetzt. Beispielsweise können sie verwendet werden, um Aminopyridine zu erzeugen, die als Inhibitoren für bestimmte Enzyme oder Rezeptoren wirken können, die an Krankheiten beteiligt sind .
Materialwissenschaft
Dioxaborolan-Derivate können an der Synthese neuartiger Copolymere mit einzigartigen optischen und elektrochemischen Eigenschaften beteiligt sein. Diese Materialien könnten Anwendungen in der organischen Elektronik finden, beispielsweise in organischen Leuchtdioden (OLEDs) oder Solarzellen .
Katalyse
Die Bor-Einheit in diesen Verbindungen kann Borylierungsreaktionen unter Katalyse erleichtern, was nützlich ist, um Moleküle so zu modifizieren, dass sie Boronsäureester-Funktionalitäten aufweisen. Diese Funktionalitäten sind in verschiedenen chemischen Transformationen wertvoll .
Wirkmechanismus
Target of Action
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is an organic intermediate with borate and sulfonamide groups
Mode of Action
It is known that it can be used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
Biochemical Pathways
It is known that it can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
Zukünftige Richtungen
The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release . This suggests potential future directions in the development of new drug delivery systems.
Eigenschaften
IUPAC Name |
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-7-14(19)18-13-10-8-9-12(11(13)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVQBMVNKUMTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



